1-Methylspermidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N-(4-aminobutyl)butane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-8(10)4-7-11-6-3-2-5-9/h8,11H,2-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFTBARUSGJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929954 | |
| Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137946-02-2 | |
| Record name | 1-Methylspermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137946022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Characterization Methodologies for 1 Methylspermidine
Established Synthetic Pathways and Chemical Reactions
The synthesis of 1-Methylspermidine often utilizes multi-step approaches from readily available precursor compounds, involving specific chemical reactions and controlled conditions to ensure the desired regioselective methylation.
Protective group chemistry is crucial for achieving regioselective methylation during the synthesis of this compound. Carbobenzyloxy (Cbz) groups are commonly employed to protect primary amino alcohols under Schotten-Baumann conditions, involving a reaction with benzyl (B1604629) chloroformate in the presence of a base like sodium hydroxide (B78521) benchchem.comnih.govacs.org. Cbz groups are favored for their superior stability during mesylation compared to tert-butoxycarbonyl (Boc) groups, which are more susceptible to acid-mediated cleavage benchchem.com. Allyloxycarbonyl (Alloc) groups also show potential for orthogonal deprotection, although their use may necessitate specialized catalysts benchchem.com.
Another protective strategy involves nosyl (2-nitrophenylsulfonyl) groups, which can be selectively removed under mild conditions using mercaptans such as thiophenol nih.gov. Despite these strategies, challenges in regioselective methylation can arise, with N⁸-methylation sometimes occurring as a byproduct (5–7% of cases) due to residual base during amination. This can be mitigated by optimizing the stoichiometry of the reactants, specifically maintaining a diamine-to-mesylate ratio of 3:1 benchchem.com.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Accurate structural elucidation and purity assessment of this compound are critical for its research applications, relying on a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an essential technique for confirming the structure of this compound benchchem.com. ¹H NMR spectra typically span a chemical shift range of 0 to 13 ppm, while ¹³C NMR spectra exhibit a broader range, generally from 0 to 220 ppm youtube.combhu.ac.in. In ¹H NMR, the integration of signals provides information about the relative number of protons responsible for each signal youtube.com. In contrast, ¹³C NMR spectra are typically acquired in a manner that suppresses peak multiplicity, resulting in most signals appearing as singlets, and integration is generally not used for quantification due to varying signal intensities for different carbon nuclei youtube.com. NMR spectra are measured using internal standards such as tetramethylsilane (B1202638) (TMS) in CDCl₃ or sodium 3-(trimethylsilyl)-1-propanesulfonate (B8342050) (TSP) in D₂O mdpi.com.
High-Performance Liquid Chromatography (HPLC) is widely employed for assessing the purity of this compound, with a typical purity target often exceeding 95% benchchem.com. HPLC analysis provides detailed information on the compound's purity, often reporting peak areas (e.g., 99.9%) and retention times (e.g., 26.25 minutes) to confirm the presence and quantity of the target compound nih.govacs.org. Beyond purity assessment, HPLC is also utilized to monitor the uptake and metabolism of polyamine analogues in cellular studies scispace.com.
Compound Names and PubChem CIDs
Mass Spectrometry (MS) for Molecular Weight Verification
Mass Spectrometry (MS) is an indispensable analytical technique for verifying the molecular weight of this compound and its derivatives. This method provides precise information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the compound's molecular formula and structure.
For this compound, which has a molecular formula of C₈H₂₁N₃ and a theoretical molecular weight of approximately 159.27 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed. ESI-MS is particularly suitable for polar and thermally labile compounds like polyamines, as it generates molecular ions with minimal fragmentation. A characteristic molecular ion peak at m/z 159.27 [M+H]⁺ is expected to align precisely with the theoretical molecular weight, confirming the successful synthesis of the target compound nih.gov.
Furthermore, High-Resolution Mass Spectrometry (HR MS) can provide even more accurate mass measurements, enabling the determination of the exact molecular formula and distinguishing between compounds with very similar nominal masses uni-goettingen.de. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is also widely utilized for polyamine analysis, offering superior sensitivity and specificity by combining chromatographic separation with the unequivocal determination of target compounds based on their molecular and product ions cuhk.edu.cngoogle.com. This tandem approach is crucial for complex samples, ensuring that the detected molecular weight corresponds to the desired compound free from impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present within the this compound molecule. This spectroscopic method operates on the principle that specific functional groups absorb infrared radiation at characteristic wavelengths, leading to unique vibrational modes. The resulting absorption spectrum serves as a molecular fingerprint, providing qualitative information about the chemical bonds and functional groups within the sample.
For this compound, which contains primary and secondary amine groups, as well as various aliphatic C-H bonds, FTIR spectroscopy would reveal distinct absorption bands. For instance, N-H stretching vibrations from the amine groups typically appear in the region of 3300-3500 cm⁻¹, while C-H stretching vibrations from alkyl chains are observed around 2800-3000 cm⁻¹. Bending vibrations for N-H and C-H groups would also be present in the fingerprint region (below 1500 cm⁻¹). The presence and characteristic positions of these bands confirm the integrity of the polyamine backbone and the presence of the methyl group. FTIR is an essential tool for post-synthesis validation, complementing other analytical methods by providing direct evidence of the functional groups that define the compound's chemical identity nih.gov.
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a quantitative analytical technique used to determine the elemental composition of a pure chemical compound, typically carbon (C), hydrogen (H), and nitrogen (N). This method is crucial for confirming the empirical formula and stoichiometry of this compound, ensuring that the synthesized compound contains the correct proportions of its constituent elements.
For this compound (C₈H₂₁N₃), elemental analysis would involve the combustion of a precisely weighed sample, followed by the detection and quantification of the combustion products (carbon dioxide, water, and nitrogen oxides). These values are then used to calculate the percentage by weight of each element in the original sample. The experimental percentages are compared against the theoretical percentages calculated from the compound's molecular formula. For example, a CHN-analyzer is a standard instrument used for such analyses, providing a precise confirmation of the compound's expected C, H, and N content uni-goettingen.de. This analytical validation step is critical for ensuring the purity and correct molecular composition of the synthesized this compound.
X-ray Crystallography for Novel Derivative Structure Confirmation
X-ray crystallography is a definitive technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline compounds. While this compound itself may not always form suitable crystals for X-ray diffraction, this method is invaluable for confirming the structure of novel derivatives or complexes involving this compound. It provides highly detailed information, including bond lengths, bond angles, and the absolute configuration of chiral centers, which cannot be obtained by other spectroscopic methods nih.gov.
For instance, the crystal structure of N-{(1S)-3-[(4-aminobutyl)amino]-1-methylpropyl}acetamide (S-N1-AcMeSpermidine), an acetylated derivative of this compound, has been determined by X-ray diffraction, demonstrating the applicability of this technique to polyamine derivatives. In studies involving polyamines and their interactions with biological macromolecules like DNA, X-ray crystallography has been used to reveal the binding modes and structural changes induced by polyamine complexation. When a novel derivative of this compound is synthesized, obtaining a high-quality single crystal and performing X-ray diffraction analysis provides unequivocal confirmation of its molecular architecture, which is essential for further research and development.
Metabolic Interactions and Homeostatic Regulation of 1 Methylspermidine
Influence on Polyamine Biosynthesis Enzymes
Modulation of Ornithine Decarboxylase (ODC) Activity
1-Methylspermidine exhibits a complex relationship with ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Unlike natural polyamines such as spermidine (B129725) and spermine (B22157), which typically downregulate ODC activity as part of a negative feedback loop, this compound's effect is less direct. Some methylated analogues of spermidine have been shown to be poor downregulators of ODC activity. For instance, research on DU145 prostate cancer cells revealed that while some C-methylated spermidine analogues can induce antizyme (OAZ1), a protein that binds to ODC and targets it for degradation, this compound does not trigger this response as effectively. benchchem.comacs.org This suggests a unique regulatory profile for this compound. benchchem.com
The induction of OAZ1 is a key mechanism for the regulation of polyamine homeostasis. OAZ1 not only promotes the degradation of ODC but also inhibits the transport of polyamines into the cell. acs.org The observation that this compound is less effective at inducing OAZ1 indicates that it may not participate in this crucial regulatory pathway to the same extent as natural polyamines. benchchem.comacs.org This differential effect on ODC activity highlights the nuanced impact of structural modifications on the biological functions of polyamines.
Reversion of Growth Inhibition Induced by Polyamine Biosynthesis Inhibitors (e.g., α-Difluoromethylornithine (DFMO))
A significant body of research demonstrates that this compound can effectively reverse the cytostatic effects of α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. acs.orgnih.govnih.gov DFMO depletes intracellular pools of putrescine and spermidine, leading to growth arrest in various cell lines. nih.gov The ability of this compound to restore cell growth in the presence of DFMO indicates that it can functionally substitute for the depleted natural polyamines. acs.orgnih.gov
This growth-restoring capability has been observed across multiple cell types, including L1210 leukemia, SV-3T3, HT29 colon cancer, and DU145 prostate cancer cells. benchchem.comnih.gov Studies have shown that DFMO-induced cytostasis occurs in two phases: an early phase reversible by spermidine, spermine, and some of their analogs, and a late phase that can only be reversed by spermidine and a very limited number of its analogs, including (S)-1-methylspermidine. nih.govresearchgate.netresearchgate.net The efficacy of this compound in overcoming DFMO-induced growth inhibition underscores its role as a functional polyamine mimetic. nih.gov
Engagement with Polyamine Catabolism Pathways
Substrate Properties for Spermidine/Spermine N1-Acetyltransferase (SSAT)
This compound is notably not a substrate for spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the catabolism of polyamines. nih.govresearchgate.netphysiology.orgresearchgate.net SSAT acetylates spermidine and spermine, marking them for either export from the cell or degradation by acetylpolyamine oxidase (APAO). physiology.org The resistance of this compound to acetylation by SSAT contributes to its metabolic stability. nih.govresearchgate.net
This characteristic is significant in experimental models where SSAT is overexpressed. For example, in transgenic rats with induced SSAT expression, which leads to the depletion of spermidine and the development of acute pancreatitis, the administration of this compound can prevent these pathological outcomes. acs.org This protective effect is attributed to its inability to be catabolized by the highly active SSAT, allowing it to fulfill the essential functions of spermidine. acs.orgphysiology.org
| Compound | Substrate for SSAT | Reference |
| This compound | No | nih.govresearchgate.netphysiology.orgresearchgate.net |
| Spermidine | Yes | physiology.org |
| Spermine | Yes | physiology.org |
Interaction with Spermine Oxidase (SMOX) and Acetylpolyamine Oxidase (APAO)
The interaction of this compound with polyamine oxidases is stereospecific and depends on its form. Unmodified this compound is not a substrate for spermine oxidase (SMOX). portlandpress.com Similarly, it is a poor substrate for acetylpolyamine oxidase (APAO). nih.gov
However, the N1-acetylated forms of its enantiomers show different activities with APAO. N1-Ac-(R)-1-methylspermidine is a substrate for APAO, while N1-Ac-(S)-1-methylspermidine is practically inactive. nih.gov This demonstrates a clear stereospecificity in the enzymatic degradation of acetylated this compound. nih.gov Furthermore, studies with various N1-acyl derivatives of (R)- and (S)-1-methylspermidine have shown that while the (R)-enantiomers can be effective substrates for APAO, the corresponding (S)-amides are essentially inactive. portlandpress.com
| Compound | Interaction with SMOX | Interaction with APAO | Reference |
| This compound | Not a substrate | Poor substrate | portlandpress.comnih.gov |
| N1-Ac-(R)-1-methylspermidine | Not applicable | Substrate | nih.gov |
| N1-Ac-(S)-1-methylspermidine | Not applicable | Inactive | nih.gov |
Conversion to Other Polyamines (e.g., 1-Methylspermine)
Despite its general metabolic stability, there is evidence that this compound can be converted to 1-methylspermine in certain cellular contexts. nih.govresearchgate.net This conversion has been observed in DU145 cells. researchgate.net The enzyme responsible for this conversion is spermine synthase, although this compound is considered a poor substrate for this enzyme. nih.govresearchgate.net
In studies where cells were treated with (S)-1-methylspermidine, its intracellularly converted metabolite, (S)-1-methylspermine, was detected. nih.gov This indicates that the biosynthetic pathway can, to some extent, utilize this compound as a precursor for the synthesis of its corresponding spermine analog. This slow conversion suggests that while this compound can act as a functional spermidine analog, it can also contribute to the pool of methylated spermine. nih.govnih.gov
Mechanisms of Cellular Transport and Uptake
The entry of this compound into cells is mediated by the polyamine transport system (PTS), a carrier-mediated process responsible for the uptake of natural polyamines like spermidine and spermine. benchchem.comacs.org This system is particularly active in rapidly proliferating cells, such as cancer cells, which often have an elevated demand for polyamines. acs.org The structural similarity of this compound to spermidine allows it to be recognized and transported by the components of the PTS. benchchem.com
The transport process involves integral membrane proteins, which can function as channels or carriers. libretexts.org These transport proteins bind to polyamines on the exterior of the cell and facilitate their movement across the plasma membrane into the cytoplasm. libretexts.org The uptake of this compound is competitive, meaning it competes with natural polyamines and other analogues for the same transport proteins. acs.org Studies using DU145 prostate cancer cells have shown that C-methylated spermine analogues compete with radiolabeled spermine for uptake, indicating they share a common transport pathway. acs.orgacs.org
The efficiency of transport via the PTS can be influenced by the specific structure of the polyamine analogue. For instance, the position of the methyl group on the polyamine backbone is a significant determinant of transport efficacy. acs.orgacs.org The regulation of the polyamine transport system is complex and involves feedback inhibition. High intracellular concentrations of polyamines typically lead to a downregulation of the transport system to prevent cytotoxic accumulation. scispace.comnih.gov This regulation is partly mediated by OAZ1, which, in addition to promoting ODC degradation, also inhibits polyamine uptake. nih.govnih.gov
Experimental evidence indicates that a short-lived protein is involved in regulating polyamine uptake. nih.gov Treatment of Chinese hamster ovary (CHO) cells with cycloheximide (B1669411), a protein synthesis inhibitor, leads to a significant increase in the accumulation of methylated polyamine derivatives, including this compound. nih.gov This suggests that the continuous synthesis of a labile protein, likely OAZ1, is necessary to suppress the activity of the polyamine transporter. scispace.comnih.gov Therefore, the uptake of this compound is not only dependent on the activity of the PTS but is also subject to the same regulatory mechanisms that control intracellular polyamine homeostasis.
Table 2: Research Findings on Cellular Transport of this compound
| Cell Line | Key Finding | Implication | Reference |
| DU145 (Prostate Cancer) | This compound is transported into cells via the polyamine transporter. | Confirms entry through the established PTS. | researchgate.netacs.org |
| DU145 (Prostate Cancer) | Competition for uptake exists between different C-methylated polyamine analogues. | The position of the methyl group affects binding affinity to the transporter. | acs.orgacs.org |
| Chinese Hamster Ovary (CHO) | Inhibition of protein synthesis with cycloheximide increases the accumulation of this compound. | Transport is negatively regulated by a short-lived protein (likely OAZ1). | nih.gov |
| Various Cell Lines | Able to reverse growth inhibition caused by polyamine biosynthesis inhibitors like DFMO. | Demonstrates sufficient uptake to fulfill essential cellular functions. | acs.org |
Molecular and Cellular Functions of 1 Methylspermidine Analogs
Role in Hypusine Modification of Eukaryotic Translation Initiation Factor 5A (eIF5A)
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein across all eukaryotic organisms, playing a vital role in cell viability, proliferation, and protein biosynthesis dsmz.defishersci.finih.gov. The functional activity of eIF5A is contingent upon a unique post-translational modification involving the conversion of a specific lysine (B10760008) residue within its structure into an uncommon amino acid, hypusine dsmz.denih.gov. This intricate process is carried out in two enzymatic steps.
Substrate for Deoxyhypusine (B1670255) Synthase (DHS)
The initial and rate-limiting step in hypusine synthesis is catalyzed by deoxyhypusine synthase (DHS). This enzyme facilitates the transfer of an aminobutyl moiety from the polyamine spermidine (B129725) to a specific lysine residue on the eIF5A precursor protein, resulting in the formation of deoxyhypusine dsmz.denih.gov. While spermidine is recognized as the sole natural donor of this butylamine (B146782) group, research has demonstrated that 1-methylspermidine can also serve as a substrate for DHS fishersci.fi. This capability highlights this compound's potential to engage in the crucial initial phase of eIF5A hypusination fishersci.fi.
Stereoisomer-Specific Substrate Activity (R- and S-stereoisomers)
The biological activity of this compound is influenced by its stereoisomeric configuration. Studies investigating the R- and S-stereoisomers of this compound have shown differential effects on cellular processes. Specifically, in Saccharomyces cerevisiae polyamine auxotrophs, the S-isomer of this compound demonstrated superior efficacy in supporting cell growth fishersci.fi. This S-isomer was also reported to be a more effective substrate for the modification of eIF5A in mammalian cells compared to its R-counterpart fishersci.fi.
Table 1: Stereoisomer Activity of this compound in eIF5A Modification and Growth Support
| Stereoisomer | Effect on Growth Support (S. cerevisiae polyamine auxotrophs) | Substrate Activity for eIF5A Modification (Mammalian cells) |
| S-isomer | Better in supporting growth fishersci.fi | Better substrate fishersci.fi |
| R-isomer | Less effective fishersci.fi | Less effective fishersci.fi |
Interaction with Nucleic Acids and Implications for Gene Regulation
Polyamines, including this compound, are characterized by their positive charge at physiological pH, which enables their interaction with negatively charged macromolecules such as DNA and RNA. These interactions are predominantly electrostatic in nature.
Binding Affinity to DNA under Varied Ionic Conditions
Research employing Nuclear Magnetic Resonance (NMR) self-diffusion measurements has elucidated that this compound interacts with DNA in a manner analogous to spermidine. However, the binding affinity of this compound to DNA is significantly influenced by the prevailing ionic conditions. For instance, a notable salt effect on the polyamine-DNA association was observed when this compound was introduced into NaDNA solutions with varying concentrations of sodium chloride. In competitive titration experiments, this compound exhibited similar behavior in solutions containing lithium (LiDNA) and sodium (NaDNA), suggesting that sodium and lithium ions interact similarly with DNA in this context. In contrast, the association of this compound with MgDNA solutions was less effective compared to NaDNA, indicating that magnesium ions compete with this compound for binding sites on the DNA molecule.
Promotion of B-DNA to Z-DNA Conversion
Polyamines are recognized for their ability to induce secondary structural transitions in DNA. Among these, the conversion of B-DNA, the most common right-handed double helical form, to Z-DNA, a left-handed helical conformation, is particularly noteworthy. Preliminary data indicates that this compound (MeSpd) is as effective as spermidine in promoting this B-DNA to Z-DNA conformational change. Studies with natural polyamines have shown that both spermidine and spermine (B22157) are capable of converting plasmid DNA containing (dG-dC)n inserts into the Z-DNA form. The concentrations required to achieve the midpoint of this B-DNA to Z-DNA transition were 280 µM for spermidine and 5 µM for spermine, in a buffer system containing 50 mM NaCl, 1 mM sodium cacodylate, and 0.15 mM EDTA at pH 7.4.
Table 2: Polyamine Concentrations for B-DNA to Z-DNA Transition
| Polyamine | Concentration at Midpoint of B-DNA to Z-DNA Transition (50 mM NaCl, 1 mM sodium cacodylate, 0.15 mM EDTA, pH 7.4) |
| Spermidine | 280 µM |
| Spermine | 5 µM |
| This compound | As effective as spermidine |
Anti-inflammatory Molecular Mechanisms
This compound exhibits significant anti-inflammatory properties, suggesting its potential in mitigating inflammatory processes. wikimedia.orgfishersci.ie
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Research indicates that N(1)-MeSpd effectively reduces the expression of key pro-inflammatory cytokines. Studies have demonstrated that N(1)-MeSpd diminishes tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 gene and protein expression in stimulated cells, such as cultured keratinocytes, following lipopolysaccharide (LPS) stimulation. wikimedia.orgfishersci.ie This suggests a direct suppressive effect on inflammatory signaling pathways.
Table 1: Impact of N(1)-Methylspermidine on Pro-inflammatory Cytokines
| Cytokine | Effect of N(1)-MeSpd Treatment (Post-LPS Stimulation) | Cellular Model | Reference |
| TNF-α | Reduced gene and protein expression | Keratinocytes | wikimedia.orgfishersci.ie |
| IL-1β | Reduced gene and protein expression | Keratinocytes | wikimedia.orgfishersci.ie |
| IL-6 | Reduced gene and protein expression | Keratinocytes | wikimedia.orgfishersci.ie |
Mitigation of Reactive Oxygen Species (ROS) Production
Table 2: Impact of N(1)-Methylspermidine on Reactive Oxygen Species
| Parameter | Effect of N(1)-MeSpd Treatment | Cellular Model | Reference |
| Intracellular Reactive Oxygen Species Production | Diminished | Keratinocytes | wikimedia.orgfishersci.ie |
Anti-apoptotic Effects in Cellular Systems
N(1)-Methylspermidine exhibits notable anti-apoptotic effects in various cellular systems. Specifically, it has been observed to decrease cell apoptosis in hair follicle cultures. wikimedia.orgfishersci.ie This anti-apoptotic action is considered to be a contributing factor to its ability to prolong the anagen phase of hair follicles. wikimedia.orgfishersci.ie Furthermore, polyamine analogs, including α-methylspermidine (a synonym for this compound), have been shown to partially restore cell growth and inhibit apoptosis in cells where spermidine and spermine levels have been depleted, suggesting a broader role in promoting cell survival.
Modulation of Epithelial Stem Cell Functions
N(1)-Methylspermidine has been demonstrated to modulate the functions of epithelial stem cells, particularly within human hair follicles. wikimedia.orgfishersci.ie
Stimulation of Keratin (B1170402) Expression (e.g., K15)
A key finding regarding N(1)-MeSpd's effect on epithelial stem cells is its specific stimulation of the expression of keratin 15 (K15). K15 is an epithelial stem cell-associated keratin. This effect was observed when human hair follicles were treated with 0.5 µM N(1)-MeSpd in culture, leading to an increased expression of K15. wikimedia.orgfishersci.ieciteab.com This suggests a role for N(1)-MeSpd in supporting the maintenance and function of these critical stem cell populations.
Table 3: Impact of N(1)-Methylspermidine on Keratin Expression
| Parameter | Concentration of N(1)-MeSpd | Effect on Expression | Cellular System | Reference |
| Keratin 15 (K15) | 0.5 µM | Increased expression | Human hair follicles (in culture) | wikimedia.orgfishersci.ieciteab.com |
Impact on Cell Lysis Parameters (e.g., Lactate (B86563) Dehydrogenase Activity)
In addition to stimulating keratin expression, N(1)-MeSpd has been shown to impact cell lysis parameters. Studies report that N(1)-MeSpd reduces lactate dehydrogenase (LDH) activity in the culture supernatant of hair follicles. wikimedia.orgfishersci.ieciteab.com Lactate dehydrogenase is a soluble cytosolic enzyme released into the culture medium upon cell death due to plasma membrane damage, making its activity a parameter indicative of cell death and cell lysis. The reduction in LDH activity observed with N(1)-MeSpd treatment therefore signifies a decrease in cell death and preservation of cellular integrity. wikimedia.orgfishersci.ie
Table 4: Impact of N(1)-Methylspermidine on Cell Lysis
| Parameter | Effect of N(1)-MeSpd Treatment | Cellular System | Reference |
| Lactate Dehydrogenase (LDH) Activity | Reduced | Human hair follicles (in culture) | wikimedia.orgfishersci.ieciteab.com |
Comparative Biochemical and Functional Analyses with Polyamine Analogs
Structure-Activity Relationships of C-Methylated Spermidine (B129725) Analogs (e.g., 2-Methylspermidine, 3-Methylspermidine, 8-Methylspermidine)
The position of the methyl group on the spermidine backbone significantly influences the biological activity and metabolic fate of C-methylated spermidine analogs. While all C-methylated spermidine analogs, including 1-Methylspermidine, 2-Methylspermidine, 3-Methylspermidine, and 8-Methylspermidine, can be transported into cells via the polyamine transporter, their ability to support long-term cell growth and interact with key enzymes varies. acs.orgresearchgate.net
For instance, this compound has been shown to support the growth of Saccharomyces cerevisiae polyamine auxotrophs in the absence of spermidine, with the S-stereoisomer demonstrating better growth support than the R-isomer. pnas.org Similarly, both this compound and 2-Methylspermidine are effective in reversing growth inhibition induced by α-difluoromethylornithine (DFMO), an ornithine decarboxylase (ODC) inhibitor, in DU145 prostate cancer cells during long-term culture. In contrast, 3-Methylspermidine and 8-Methylspermidine (also referred to as γ- and ω-MeSpds in some contexts) failed to support long-term growth in similar conditions. researchgate.netnih.gov
The differences in growth support are often linked to their ability to serve as substrates for deoxyhypusine (B1670255) synthase (DHS), a crucial enzyme for the hypusination of eukaryotic initiation factor 5A (eIF5A), which is essential for cell proliferation. This compound, 2-Methylspermidine, and 3-Methylspermidine have been identified as substrates for deoxyhypusine synthesis in vitro, whereas 8-Methylspermidine did not. researchgate.netnih.gov Interestingly, while racemic 3-Methylspermidine can be a substrate for DHS in vitro, the (S)-enantiomer is predominantly accumulated intracellularly, which does not support long-term growth, unlike the (R)-enantiomer that is preferred by DHS. researchgate.netnih.gov
Table 1: Comparative Properties of C-Methylated Spermidine Analogs
| Analog | Growth Support in DFMO-treated Cells (Long-term) | Substrate for Deoxyhypusine Synthase (DHS) | Metabolic Stability (DU145 cells) | Substrate for SSAT | Substrate for APAO |
| This compound | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov | Stable benchchem.comportlandpress.com | No researchgate.net | Yes (stereospecific) portlandpress.comresearchgate.netresearchgate.netuef.fiuef.fi |
| 2-Methylspermidine | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov | Unstable acs.org | Yes acs.orgresearchgate.net | Yes acs.orgresearchgate.net |
| 3-Methylspermidine | No (racemate/S-isomer) researchgate.netnih.gov | Yes (R-isomer preferred) researchgate.netnih.gov | Stable acs.orgresearchgate.netresearchgate.net | No researchgate.net | No researchgate.net |
| 8-Methylspermidine | No researchgate.netnih.gov | No nih.gov | Unstable acs.org | Yes acs.orgresearchgate.net | Yes acs.orgresearchgate.net |
Note: SSAT = Spermidine/spermine (B22157) N1-acetyltransferase; APAO = Acetylpolyamine oxidase.
Differential Recognition by Polyamine Metabolizing Enzymes Among Analogs
The metabolic stability and fate of C-methylated spermidine analogs are largely determined by their recognition by polyamine metabolizing enzymes, particularly spermidine/spermine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO). These enzymes play critical roles in polyamine catabolism. acs.orguef.firesearchgate.net
This compound is noted for its metabolic stability, meaning it is not readily acetylated by SSAT. benchchem.comportlandpress.comresearchgate.net However, its N1-acetylated forms, specifically N1-Ac-(S)-1-Methylspermidine and N1-Ac-(R)-1-Methylspermidine, can serve as substrates for APAO in vitro, with APAO exhibiting a clear chiral preference for the (S)-enantiomer. portlandpress.comresearchgate.netresearchgate.netuef.fiuef.fi
In contrast, 2-Methylspermidine is a substrate for both SSAT and APAO, indicating its metabolic instability. acs.orgresearchgate.net 3-Methylspermidine, on the other hand, demonstrates metabolic stability as it is not a substrate for either SSAT or spermine synthase (SpmSy). acs.orgresearchgate.netresearchgate.net 8-Methylspermidine is a substrate for SSAT and APAO, similar to 2-Methylspermidine. acs.orgresearchgate.net
This differential recognition by enzymes highlights how the precise positioning of a methyl group can significantly alter the biochemical properties of a polyamine analog, influencing its half-life and interaction with cellular metabolic pathways. acs.org
Comparative Stability and Efficacy Versus Native Polyamines (Spermidine, Putrescine, Spermine)
This compound stands out for its enhanced metabolic stability compared to native spermidine. While spermidine is physiologically unstable and can be readily converted into other polyamines, this compound possesses a longer half-life, approximately 90 hours in culture conditions. benchchem.comnih.govresearchgate.net This increased stability contributes to its prolonged biological activity and makes it a valuable tool for research and potential therapeutic applications. benchchem.com
In terms of efficacy, this compound has demonstrated the ability to reverse growth inhibition induced by polyamine biosynthesis inhibitors like DFMO in various cell lines, including DU145 prostate cancer cells. benchchem.com This suggests its capacity to functionally substitute for native polyamines in critical cellular processes. Furthermore, this compound, similar to native spermidine, is transported into cells via specific polyamine transporters, facilitating its intracellular accumulation and biological effects. benchchem.comacs.orgresearchgate.net
Research has shown that this compound can promote cell growth by stimulating the expression of specific proteins associated with cell proliferation and can also exert anti-inflammatory effects by reducing reactive oxygen species (ROS) production and inflammatory cytokines. benchchem.com In human hair follicles, this compound has been shown to strongly prolong the anagen phase and decrease cell apoptosis, accompanied by the stimulation of keratin (B1170402) K15 expression, an epithelial stem cell-associated keratin. nih.govresearchgate.netnih.gov This suggests that this compound can mimic and, in some aspects, even enhance the beneficial effects of native spermidine. nih.govgoogle.com
While native polyamines (putrescine, spermidine, and spermine) are essential for cellular proliferation and various vital functions, their rapid interconversion and metabolic instability can limit their direct application in certain research or therapeutic contexts. pnas.orguef.fi this compound, by offering a more stable and functionally active mimetic, provides a valuable alternative for investigating polyamine-dependent cellular processes and for developing interventions where sustained polyamine-like activity is desired. benchchem.comnih.govportlandpress.com
Table 2: Comparative Stability and Efficacy
| Compound | Metabolic Stability | Half-life (in culture) | Ability to Reverse DFMO-induced Growth Inhibition | Role in Hypusination of eIF5A | Hair Growth Promotion |
| Spermidine | Unstable benchchem.com | Rapidly converted benchchem.com | Yes researchgate.netnih.gov | Essential researchgate.netnih.govnih.gov | Yes researchgate.netnih.gov |
| This compound | Stable benchchem.comnih.govresearchgate.net | ~90 hours benchchem.comnih.gov | Yes benchchem.comresearchgate.netnih.gov | Substrate for DHS researchgate.netnih.gov | Yes nih.govresearchgate.netnih.gov |
| Putrescine | Unstable nih.gov | Rapidly converted nih.gov | Limited/Indirect nih.gov | No direct role researchgate.netnih.gov | Indirect nih.gov |
| Spermine | Unstable wikipedia.org | Rapidly converted wikipedia.org | Yes (early phase) nih.gov | No direct role pnas.org | Indirect wikipedia.org |
Investigative Applications in Biological Systems and Experimental Models
In Vitro Cellular Research Models
Human Prostate Cancer Cell Lines (e.g., DU145)
In the realm of cancer research, 1-methylspermidine has been utilized to investigate the role of polyamines in the growth of human prostate cancer cells, such as the DU145 cell line. benchchem.com Studies have shown that depleting natural polyamines can inhibit cancer cell growth. When this compound is introduced to these polyamine-depleted cells, it has been observed to rescue them from this growth arrest. benchchem.com This suggests that this compound can mimic the functions of natural polyamines in supporting cell proliferation. benchchem.com
A key area of investigation has been the interaction of this compound with polyamine metabolism. Research indicates that unlike natural polyamines, this compound is a poor substrate for enzymes that would typically break it down or convert it into other polyamines. researchgate.net This metabolic stability makes it an effective tool for studying the specific roles of spermidine-like molecules in cellular processes without the complication of interconversion. researchgate.net
Table 1: Effects of this compound on DU145 Prostate Cancer Cells
| Experimental Condition | Observation | Implication | Source |
|---|---|---|---|
| DU145 cells treated with polyamine biosynthesis inhibitors | Growth arrest | Polyamines are essential for proliferation | benchchem.com |
Hair Follicle Organ Cultures and Keratinocytes
The role of polyamines in hair growth has been a significant area of research, with this compound being a key compound in these investigations. In studies using human hair follicle organ cultures, this compound has been shown to prolong the anagen (growth) phase of the hair cycle. nih.govresearchgate.net This effect is accompanied by a decrease in apoptosis (programmed cell death) within the hair follicle. nih.gov
Furthermore, research has demonstrated that this compound stimulates the expression of keratin (B1170402) K15, a marker associated with epithelial stem cells in the hair follicle. nih.gov In cultured keratinocytes, the primary cells of the epidermis, this compound has been found to diminish the production of intracellular reactive oxygen species and reduce the expression of inflammatory molecules like tumor necrosis factor-α, interleukin (IL)-1β, and IL-6. nih.gov These findings suggest that the beneficial effects of this compound on hair follicles may be partly due to its anti-inflammatory and antioxidant properties. nih.gov
Table 2: Effects of this compound on Hair Follicle and Keratinocyte Cultures
| Research Model | Key Findings | Potential Mechanism | Source |
|---|---|---|---|
| Human Hair Follicle Organ Culture | Prolonged anagen phase, decreased apoptosis, increased K15 expression | Stimulation of hair growth and maintenance of stem cell populations | nih.govresearchgate.net |
Other Eukaryotic Cell Lines (e.g., L1210, SV-3T3, HT29)
The utility of this compound extends to other eukaryotic cell lines, including L1210 (mouse leukemia), SV-3T3 (mouse fibroblast), and HT29 (human colon adenocarcinoma) cells. In experiments where these cells are depleted of their natural polyamines using inhibitors like α-(difluoromethyl)ornithine (DFMO), their growth is significantly hindered. researchgate.net The addition of this compound has been shown to effectively restore the growth of these cells to normal levels. researchgate.net
These studies further underscore the ability of this compound to substitute for natural polyamines in fundamental cellular processes required for growth. researchgate.net Its metabolic stability in these cell lines confirms its utility as a reliable tool to probe the specific functions of spermidine (B129725) without the interference of metabolic conversion. researchgate.net
In Vivo Animal Research Models
Studies in Acute Pancreatitis Models
This compound has been investigated for its protective effects in animal models of acute pancreatitis. In transgenic rat models where activated polyamine catabolism leads to severe acute pancreatitis, the administration of this compound has been shown to completely prevent the development of the disease. nih.govnih.gov This prevention is evidenced by normal histopathology and plasma α-amylase activity, key indicators of pancreatic health. nih.gov
The protective effect of this compound is thought to be linked to its ability to replenish the depleted polyamine pools in the pancreas, thereby maintaining organ integrity. nih.gov In models of pancreatitis induced by arginine, this compound has been shown to partially prevent the development of necrotizing pancreatitis. nih.gov Furthermore, in pancreatitis models associated with coagulopathy, therapeutic administration of this compound has been found to restore normal blood coagulation parameters. nih.gov These findings highlight the critical role of polyamines in pancreatic function and the potential of stable analogs like this compound in mitigating pancreatitis. nih.govnih.govnih.gov
Table 3: Effects of this compound in Animal Models of Acute Pancreatitis
| Animal Model | Key Findings | Implication | Source |
|---|---|---|---|
| Transgenic rats with activated polyamine catabolism | Prevention of acute pancreatitis, restoration of normal pancreatic histology and enzyme levels | This compound maintains pancreatic integrity by substituting for depleted natural polyamines | nih.govnih.gov |
| Arginine-induced necrotizing pancreatitis model | Partial prevention of pancreatitis | Protective effect against chemically-induced pancreatitis | nih.gov |
Research on Liver Regeneration
The liver's remarkable capacity for regeneration is a process that is highly dependent on polyamines. In animal models where liver regeneration is impaired due to the depletion of hepatic polyamines, this compound has demonstrated a significant restorative effect. nih.gov In transgenic rats subjected to partial hepatectomy, which normally triggers liver regeneration, the activation of polyamine catabolism leads to a failure in this process. nih.gov
However, when these rats are administered this compound prior to the surgery, early liver regeneration is successfully restored. nih.gov This is demonstrated by a dramatic increase in the number of proliferating cell nuclear antigen (PCNA)-positive hepatocytes, a marker for cell proliferation, from approximately 1% to over 40%. nih.gov Studies have also shown that this compound can protect against liver damage induced by toxins like carbon tetrachloride and promote tissue regeneration. researchgate.net These results strongly indicate that polyamines are essential for the proper initiation of liver regeneration and that stable analogs like this compound can effectively support this process. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| α-(difluoromethyl)ornithine |
| α-methylspermidine |
| Interleukin-1β |
| Putrescine |
| Spermidine |
| Spermine (B22157) |
Investigations in Transgenic Animal Models with Altered Polyamine Catabolism
The study of polyamine function and metabolism has been significantly advanced through the use of genetically engineered animal models. Specifically, transgenic rats and mice that overexpress spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism, have provided critical insights. acs.orgpsu.edu In these models, induction of SSAT leads to rapid depletion of higher polyamines like spermidine and spermine, and a concurrent, massive increase in putrescine levels. psu.eduphysiology.org This drastic shift in polyamine balance results in severe pathological conditions, including acute necrotizing pancreatitis and impaired liver regeneration. physiology.orgcore.ac.uk
This compound has proven to be an invaluable tool in these investigations. As a catabolically stable analog, it is not a substrate for SSAT. acs.orgphysiology.org This property allows it to function as a replacement for natural spermidine in depleted cells without being broken down by the overexpressed enzyme. Research has shown that the prophylactic administration of this compound can effectively prevent the onset of acute pancreatitis and death in SSAT-transgenic rats where the enzyme's expression is induced. acs.org Furthermore, it has been demonstrated to restore the delayed process of liver regeneration following partial hepatectomy in these same transgenic models. physiology.orgcore.ac.uk
These findings in SSAT-overexpressing animals underscore that the observed pathologies are a direct result of polyamine depletion. physiology.org The ability of this compound to rescue these phenotypes confirms that spermidine itself is the critical polyamine required for maintaining pancreatic integrity and for the proliferative processes essential for liver regeneration. physiology.orgnih.gov Studies have also explored different stereoisomers of methylated polyamines. While only the (S)-isomer of this compound was found to support long-term cell growth in vitro after prolonged polyamine biosynthesis inhibition, both (R,R)- and (S,S)-enantiomers of its dimethylated derivative were effective in preventing pancreatitis in the transgenic rats. core.ac.uk
Table 1: Effects of this compound in SSAT-Transgenic Rat Models
| Experimental Model | Condition | Effect of SSAT Overexpression | Effect of this compound Administration | Source |
|---|---|---|---|---|
| MT-SSAT Transgenic Rat | Acute Pancreatitis | Depletion of spermidine/spermine, leading to acute pancreatitis and death. | Prevents development of pancreatitis. | acs.orgcore.ac.uk |
Microbial Systems
Support for Growth in Saccharomyces cerevisiae Polyamine Auxotrophs
In the yeast Saccharomyces cerevisiae, spermidine and its derivative, hypusinated eukaryotic initiation factor 5A (eIF5A), are indispensable for growth. pnas.orgnih.gov Polyamine auxotrophs, such as the spe2Δ mutant which lacks S-adenosylmethionine decarboxylase and cannot synthesize spermidine, are entirely dependent on external sources of polyamines for survival. pnas.org
Investigations using these auxotrophs have shown that this compound is unique among several tested spermidine analogs in its ability to support growth in the complete absence of spermidine. pnas.org This capacity is directly linked to its role as a substrate for deoxyhypusine (B1670255) synthase (DHS), the first enzyme in the two-step post-translational modification of eIF5A that forms hypusine. acs.org This modification is crucial for eIF5A's function in protein synthesis. acs.org
Further studies comparing the stereoisomers of this compound revealed that the S-isomer is more effective at supporting the growth of the spe2Δ auxotroph than the R-isomer. pnas.org This correlates with previous findings that the S-isomer is a better substrate for the enzymes involved in eIF5A modification. pnas.org
Table 2: Growth Support of S. cerevisiae spe2Δ Auxotroph by Spermidine Analogs
| Compound (at 10⁻⁷ M) | Doubling Time (hours) | Growth Supported | Source |
|---|---|---|---|
| Spermidine | 1.7 | Yes | pnas.org |
| This compound | 2.3 | Yes | pnas.org |
| (S)-1-Methylspermidine | 2.1 | Yes | pnas.org |
| (R)-1-Methylspermidine | 2.9 | Yes | pnas.org |
| 8-Methylspermidine | No effect | No | pnas.org |
| Caldine | No effect | No | pnas.org |
Studies in Bacterial Polyamine Metabolism (e.g., Agrobacterium tumefaciens)
While spermidine is also essential for the growth of the α-proteobacterial plant pathogen Agrobacterium tumefaciens, its functional requirement differs significantly from that in eukaryotes. researchgate.netnih.gov Research using spermidine biosynthetic mutants alongside a variety of natural polyamines and synthetic methylated spermidine analogues has elucidated a novel aspect of bacterial polyamine function. researchgate.netresearchgate.net
Occurrence and Metabolism in Plants
The distribution of polyamines in the plant kingdom is diverse, with various N-methylated derivatives being identified in different species. ijaer.injscimedcentral.com While common polyamines like putrescine, spermidine, and spermine are ubiquitous, methylated forms appear more sporadically. umn.edu
Reports have identified several methylated polyamines in plants, including N⁴-methylspermidine in an aquatic plant, N⁴-methylthermospermine in legumes, and N¹-methylputrescine in Solanaceae family plants like tobacco and tomato. jscimedcentral.comumn.edu N¹-methylputrescine is a known metabolic intermediate in the biosynthesis of certain alkaloids in these plants. jscimedcentral.com Although various methylated spermidine isomers have been documented, the specific natural occurrence of This compound (N¹-methylspermidine) in plants is not as commonly reported as other isomers like N⁴-methylspermidine or N⁸-methylspermidine. ijaer.innih.gov The presence of different methylated polyamines suggests complex and species-specific metabolic pathways and functions in plants. ijaer.injscimedcentral.com
Advanced Research Avenues and Future Directions for 1 Methylspermidine
Elucidation of Novel Molecular Targets and Signaling Pathways
Initial research has identified several key biological activities of 1-Methylspermidine, primarily focusing on its anti-inflammatory and antioxidant properties. Studies have shown that N(1)-Methylspermidine can reduce the gene and protein expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) nih.govresearchgate.net. This anti-inflammatory effect is complemented by its ability to diminish the production of intracellular reactive oxygen species (ROS) nih.govresearchgate.net.
A notable molecular effect of this compound is the stimulation of Keratin (B1170402) 15 (K15) expression nih.govh1.co. K15 is a recognized marker for epithelial stem cells, suggesting a role for this compound in regulating stem cell functions nih.gov. Furthermore, there is evidence that this compound can induce autophagy, a cellular process for degrading and recycling cellular components, which is crucial for cellular homeostasis and longevity nih.gov.
While these findings are significant, the broader landscape of this compound's molecular interactions remains largely unexplored. Future research should aim to identify novel protein binding partners and signaling cascades modulated by this compound. Investigating its influence on epigenetic modifications, transcription factor activity, and other cellular signaling pathways will be crucial to fully understand its mechanism of action.
Table 1: Known Molecular and Cellular Effects of this compound
| Biological Effect | Specific Target/Pathway | Observed Outcome |
| Anti-inflammatory | TNF-α, IL-1β, IL-6 | Reduction in gene and protein expression nih.govresearchgate.net |
| Anti-oxidative | Reactive Oxygen Species (ROS) | Diminished intracellular production nih.govresearchgate.net |
| Stem Cell Regulation | Keratin 15 (K15) | Stimulation of expression nih.govh1.co |
| Cellular Homeostasis | Autophagy | Induction of the autophagic process nih.gov |
Comprehensive Analysis of Stereoisomer-Specific Biochemical and Biological Activities
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The spatial arrangement of the methyl group can significantly influence its interaction with biological targets. Currently, there is a significant gap in the literature regarding the stereoisomer-specific activities of this compound.
A study on a derivative, 1-amino-8-acetamido-5-azanonane, revealed that human polyamine oxidase exhibits a strong preference for the (R)-isomer, highlighting the potential for stereospecificity in the metabolism and activity of methylated polyamines. This finding underscores the importance of investigating the individual enantiomers of this compound.
Future research should focus on the chiral separation of (R)- and (S)-1-Methylspermidine and the subsequent evaluation of their distinct biochemical and biological effects. This includes assessing their differential interactions with enzymes, receptors, and other molecular targets, as well as their varying impacts on cellular processes like proliferation, apoptosis, and inflammation. A comprehensive analysis of stereoisomer-specific activities will provide a more nuanced understanding of this compound's pharmacology and could lead to the development of more potent and selective therapeutic agents.
Exploration of Therapeutic Potential as a Research Tool in Disease Models (e.g., Cancer, Inflammatory Conditions)
The known anti-inflammatory and antioxidant properties of this compound suggest its potential as a research tool and a therapeutic lead in various disease models. Its ability to modulate cytokine expression and reduce oxidative stress makes it a particularly interesting candidate for studying and potentially treating inflammatory conditions nih.govresearchgate.net. For instance, its effects on hair follicle stem cells and its anti-inflammatory action suggest its utility in investigating inflammatory alopecias nih.gov.
The parent compound, spermidine (B129725), has a complex and sometimes contradictory role in cancer. It is essential for cell proliferation and its metabolism is often dysregulated in cancer cells. However, spermidine can also induce anticancer immunosurveillance and autophagy, which can have tumor-suppressive effects nih.gov. Given that this compound is metabolically stable, it provides a unique opportunity to dissect the specific roles of spermidine-like molecules in cancer biology without the confounding effects of metabolic conversion.
Future preclinical studies should utilize this compound in various animal models of cancer and inflammatory diseases. In cancer research, it could be used to investigate the impact of sustained polyamine signaling on tumor initiation, progression, and response to therapy. In the context of inflammation, its efficacy in models of arthritis, inflammatory bowel disease, and neuroinflammation should be explored. These studies will be instrumental in validating its therapeutic potential and identifying specific disease contexts where it could be most beneficial.
Table 2: Potential Research Applications of this compound in Disease Models
| Disease Area | Potential Research Application | Rationale |
| Inflammatory Alopecia | Investigation of therapeutic efficacy | Known anti-inflammatory effects and stimulation of hair follicle stem cells nih.gov |
| Cancer | Elucidation of the role of stable polyamines in tumorigenesis | Metabolic stability allows for precise study of spermidine-like signaling |
| Inflammatory Bowel Disease | Assessment of anti-inflammatory and tissue-protective effects | Ability to reduce pro-inflammatory cytokines nih.govresearchgate.net |
| Rheumatoid Arthritis | Evaluation of impact on joint inflammation and damage | Systemic anti-inflammatory properties |
| Neuroinflammation | Investigation of protective effects in models of neurodegenerative diseases | Antioxidant and anti-inflammatory actions may mitigate neuronal damage |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 1-Methylspermidine in academic research?
- Methodological Answer: Synthesis typically involves alkylation of spermidine derivatives under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Detailed protocols must include solvent systems, reaction times, and purification steps (e.g., column chromatography). Researchers should report all parameters, including instrument calibration data, to ensure reproducibility .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer: Key techniques include:
- Mass spectrometry (MS) for molecular weight verification.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.
- Elemental analysis to confirm stoichiometry.
- Thermogravimetric analysis (TGA) for stability assessment.
Cross-validation with reference standards and spectral databases is critical. For novel derivatives, X-ray crystallography may be required .
Q. What in vitro assays are commonly used to assess the biological activity of this compound?
- Methodological Answer: Standard assays include:
- Enzyme inhibition studies (e.g., acetyltransferase assays) with IC₅₀ calculations.
- Cell viability assays (MTT/XTT) to evaluate cytotoxicity.
- Fluorescence-based uptake studies in relevant cell lines (e.g., HEK293).
Include positive/negative controls and triplicate measurements. Normalize data to vehicle-treated groups and report statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound samples during pharmacological assays?
- Methodological Answer: Implement rigorous quality control (QC) protocols:
- Batch-specific HPLC profiles to track impurities.
- Peptide content analysis to quantify active compound concentration.
- Salt content measurement (e.g., via ion chromatography) to account for counterion variability.
For sensitive bioassays, request additional QC (e.g., endotoxin testing) and use internal standardization .
Q. What strategies are recommended for resolving contradictory data in studies investigating this compound's mechanism of action?
- Methodological Answer:
- Dose-response validation : Test multiple concentrations across independent replicates.
- Orthogonal assays : Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., inhibitor co-treatment) approaches.
- Meta-analysis : Compare results with prior studies, focusing on experimental conditions (e.g., cell type, incubation time).
Use systematic literature reviews to identify methodological discrepancies .
Q. How should researchers design experiments to differentiate between direct and indirect effects of this compound in cellular models?
- Methodological Answer:
- Time-course studies : Monitor early vs. late effects.
- Compartment-specific delivery : Use subcellular targeting (e.g., mitochondrial vs. cytoplasmic).
- Proteomic profiling : Identify downstream signaling pathways.
Include negative controls (e.g., inactive analogs) and validate findings with genetic tools (CRISPR/Cas9) .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer:
- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Bootstrap resampling to assess confidence intervals.
Report effect sizes and power analysis to justify sample sizes. Use software like GraphPad Prism or R for reproducibility .
Methodological Best Practices
Q. How to properly document experimental parameters for this compound studies to ensure reproducibility?
- Methodological Answer: Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
- Full synthetic procedures with molar ratios and reaction yields.
- Spectroscopic data (NMR shifts, HPLC retention times).
- Biological assay conditions (cell density, incubation time, buffer composition).
Deposit raw data in repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
